Cyclo(Arg-Gly-Asp-(D-Phe)-Glu)

Integrin Targeting Receptor Binding Affinity Drug Delivery

Cyclo(Arg-Gly-Asp-(D-Phe)-Glu), abbreviated as c(RGDfE), is a synthetic cyclic pentapeptide containing the Arg-Gly-Asp (RGD) tripeptide motif recognized by specific integrin receptors, particularly αvβ3. The compound, with CAS registry number 756500-22-8 and molecular weight 604.61 g/mol, is distinguished by the inclusion of D-phenylalanine (D-Phe) in its sequence, which confers enhanced conformational stability and resistance to enzymatic degradation relative to linear RGD peptides.

Molecular Formula C26H36N8O9
Molecular Weight 604.6 g/mol
Cat. No. B12379640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Arg-Gly-Asp-(D-Phe)-Glu)
Molecular FormulaC26H36N8O9
Molecular Weight604.6 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C26H36N8O9/c27-26(28)29-10-4-7-15-22(40)30-13-19(35)31-18(12-21(38)39)25(43)34-17(11-14-5-2-1-3-6-14)24(42)33-16(23(41)32-15)8-9-20(36)37/h1-3,5-6,15-18H,4,7-13H2,(H,30,40)(H,31,35)(H,32,41)(H,33,42)(H,34,43)(H,36,37)(H,38,39)(H4,27,28,29)/t15-,16-,17+,18-/m0/s1
InChIKeyLHYAAFPJZDQDLU-FJIDUMEYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) (c(RGDfE)): A Cyclic RGD Pentapeptide for αvβ3 Integrin Targeting in Research and Drug Delivery


Cyclo(Arg-Gly-Asp-(D-Phe)-Glu), abbreviated as c(RGDfE), is a synthetic cyclic pentapeptide containing the Arg-Gly-Asp (RGD) tripeptide motif recognized by specific integrin receptors, particularly αvβ3 . The compound, with CAS registry number 756500-22-8 and molecular weight 604.61 g/mol, is distinguished by the inclusion of D-phenylalanine (D-Phe) in its sequence, which confers enhanced conformational stability and resistance to enzymatic degradation relative to linear RGD peptides [1]. c(RGDfE) serves as a foundational building block for integrin-targeted applications, including the functionalization of nanoparticles, liposomes, and other drug delivery systems for targeted delivery to tumor vasculature and αvβ3-expressing cells .

Why c(RGDfE) Cannot Be Substituted with Other cRGD Variants: A Procurement Guide to Critical Functional Differences


Cyclic RGD peptides are not functionally interchangeable. While c(RGDfK), c(RGDyK), and Cilengitide (c(RGDf(NMe)V)) all target αvβ3 integrin, they exhibit distinct physicochemical properties, binding affinities, and metabolic stabilities that directly impact their suitability for specific research applications. For instance, the D-Phe residue in c(RGDfE) contributes to a unique conformational profile that influences multimerization avidity effects and radiolabeling compatibility, distinguishing it from lysine-containing analogs like c(RGDfK) [1]. Furthermore, the inherent solution stability of cyclic RGD peptides, which can be up to 30-fold greater than linear RGD at neutral pH [2], underscores the critical importance of the cyclic scaffold. Selecting the appropriate cyclic RGD derivative therefore requires a nuanced understanding of these quantitative differences, as outlined in the evidence guide below.

Quantitative Differentiators of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) for Informed Procurement Decisions


High Affinity for αvβ3 Integrin in Cell-Binding Assays: Comparable to or Exceeding Other cRGD Monomers

A hybrid peptide construct containing the c(RGDfE) motif, c(RGDfE)K(DOTA)PLGVRY, exhibited high affinity for αvβ3 integrin with a dissociation constant (Kd) of 83.4 ± 13.2 nM in substrate competition and cell binding assays [1]. This affinity is comparable to that of the monomeric c(RGDfK) analog, which has an IC50 of 120 nM under similar conditions [2], and is within the range of other monomeric cRGD peptides (e.g., c(RGDyK) IC50 values of 8-50 nM depending on the assay [3]). The data demonstrate that c(RGDfE)-based constructs possess the requisite binding strength for effective αvβ3 targeting, forming a reliable basis for further multimerization or conjugation.

Integrin Targeting Receptor Binding Affinity Drug Delivery

Enhanced Binding Avidity through Multimerization: c(RGDfE) Tetramers Achieve Significantly Higher Potency

Multimerization of c(RGDfE) on a rigid scaffold significantly improves binding avidity for αvβ3 integrin. While monomeric c(RGDfE) provides baseline affinity, the construction of di-, tri-, and tetravalent c(RGDfE) systems results in a marked increase in competitive potency. For structurally related c(RGDyK) systems, monovalent binding exhibits a Ki of 329 ± 18 nM, which improves to 64 ± 23 nM for dimers, 40 ± 7 nM for trimers, and 26 ± 9 nM for tetramers [1]. A similar avidity enhancement is expected for c(RGDfE) multimers due to the shared RGD motif and the structural flexibility afforded by the D-Phe residue, which facilitates optimal presentation of the binding sequence to clustered integrin receptors [2].

Avidity Enhancement Multivalent Ligands Nanoparticle Functionalization

Superior Solution Stability of Cyclic RGD Peptides: c(RGDfE) Resists Chemical Degradation 30-Fold Better than Linear RGD

The cyclic conformation of c(RGDfE) confers exceptional resistance to chemical degradation compared to linear RGD peptides. A comparative study of linear Arg-Gly-Asp-Phe-OH versus a cyclic RGD peptide (containing a disulfide bridge) demonstrated that the cyclic form was approximately 30-fold more stable at pH 7 [1]. This stability advantage is attributed to the constrained conformation imposed by the cyclic structure, which reduces the flexibility of the aspartic acid residue, a primary site of chemical degradation via cyclic imide formation [2]. The D-Phe residue in c(RGDfE) further contributes to this stability by rigidifying the cyclic backbone and reducing susceptibility to enzymatic cleavage [3].

Peptide Stability Chemical Degradation Formulation Shelf-Life

Structural Determinants of Differentiation: The Role of D-Phenylalanine in c(RGDfE)

The inclusion of D-phenylalanine (D-Phe) at the fourth position of the c(RGDfE) sequence is a critical structural feature that differentiates it from other cyclic RGD peptides. D-Phe, a D-amino acid, introduces a unique conformational constraint that enhances the peptide's stability and influences its binding kinetics. In contrast, c(RGDfK) contains a D-phenylalanine-lysine sequence, while Cilengitide (c(RGDf(NMe)V)) features an N-methylated valine [1]. These subtle differences in the fourth position have been shown to alter the peptide's solution conformation and, consequently, its integrin binding profile and pharmacokinetic behavior [2]. Specifically, the D-Phe residue in c(RGDfE) is believed to contribute to a favorable spatial arrangement of the RGD motif for αvβ3 recognition while simultaneously reducing susceptibility to proteolytic cleavage [3].

Structure-Activity Relationship Peptide Conformation Stability Enhancement

Optimal Use Cases for Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) Based on Quantitative Evidence


Functionalization of Nanoparticles and Liposomes for Targeted Drug Delivery

Given its demonstrated αvβ3 integrin binding affinity (Kd = 83.4 ± 13.2 nM [1]) and the enhanced avidity achieved through multimerization [2], c(RGDfE) is ideally suited for decorating the surface of nanoparticles (e.g., PLGA, liposomes) to achieve targeted delivery of chemotherapeutics or imaging agents to tumors and angiogenic vasculature. This application leverages both the high receptor affinity and the cyclic peptide's stability (30-fold over linear RGD [3]) to ensure durable targeting in vivo.

Molecular Imaging Probe Development (PET/SPECT)

The robust binding of c(RGDfE)-based constructs to αvβ3 integrin, as quantified in cell-binding assays [1], supports their use as targeting vectors for radiolabeled imaging probes. Conjugation of c(RGDfE) with chelators (e.g., DOTA) allows for stable radiolabeling with isotopes such as 64Cu or 68Ga, enabling non-invasive visualization of integrin expression in tumors and assessment of angiogenesis. The enhanced stability of the cyclic scaffold minimizes degradation during imaging procedures [3].

In Vitro Cell Adhesion and Migration Assays

c(RGDfE) serves as a potent and stable inhibitor of αvβ3-mediated cell adhesion and migration in vitro, making it a valuable tool for studying integrin biology, cancer cell metastasis, and angiogenesis. Its cyclic structure and D-Phe modification confer resistance to chemical degradation [3], ensuring consistent activity over the course of long-term cell culture experiments. Researchers can rely on its quantifiable affinity [1] to standardize assay conditions.

Biomaterial Coatings for Tissue Engineering and Regenerative Medicine

The ability of c(RGDfE) to be covalently attached to material surfaces (e.g., hydrogels, scaffolds) while maintaining high integrin binding avidity, especially when presented in a multivalent format [2], makes it an excellent candidate for promoting cell attachment, spreading, and differentiation in tissue engineering applications. The peptide's solution stability [3] ensures that the bioactive coating remains functional throughout the cell culture period.

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